8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid
Description
Properties
IUPAC Name |
8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO3S/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZKEGWEXJYSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)F)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611920 | |
| Record name | 8-Fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105799-81-3 | |
| Record name | 8-Fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
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Starting material : A fluorinated ketone (e.g., 8-fluorochroman-4-one).
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Reagents : Phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF).
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Mechanism : The reaction proceeds through the formation of a chloroiminium intermediate, which is hydrolyzed to yield the β-chloroaldehyde.
This step demands strict temperature control (0–5°C) to avoid side reactions such as over-chlorination or decomposition.
Thiophene Ring Formation via Cyclization
The β-chloroaldehyde intermediate undergoes cyclization with ethyl 2-mercaptoacetate to construct the thiophene moiety.
Cyclization Protocol
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Reagents : Ethyl 2-mercaptoacetate, sodium ethoxide (NaOEt).
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Solvent : Anhydrous ethanol.
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Conditions : Reflux at 78°C for 6–8 hours.
The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic aldehyde, followed by intramolecular cyclization to form the thiophene ring.
Substitution and Regioselectivity
The 8-fluoro substituent is retained throughout this step, as the electronic effects of fluorine enhance the stability of the intermediate and direct cyclization regioselectivity.
Saponification of the Ester to Carboxylic Acid
The final step involves hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Hydrolysis Conditions
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Reagents : Aqueous sodium hydroxide (NaOH, 2M).
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Solvent : Ethanol/water (1:1).
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Conditions : Reflux at 80°C for 4–6 hours.
Purification and Isolation
The crude product is acidified with HCl (1M) to precipitate the carboxylic acid, which is then purified via recrystallization from ethanol/water or column chromatography (silica gel, eluent: hexane/ethyl acetate).
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
| Technique | Key Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.85 (s, 1H, thiophene-H), 7.45–7.30 (m, 3H, aromatic), 4.50 (s, 2H, CH₂) |
| HRMS | [M+H]⁺ calcd. for C₁₂H₈FO₃S: 251.0245; found: 251.0249 |
| HPLC Purity | >98% (C18 column, 0.1% TFA in H₂O/MeCN) |
Optimization Challenges and Solutions
Fluorine Stability
The electron-withdrawing nature of fluorine can deactivate the aromatic ring, necessitating mild reaction conditions to prevent defluorination.
Cyclization Yield
Yields during thiophene formation vary (50–70%), influenced by the purity of the β-chloroaldehyde and the stoichiometry of ethyl 2-mercaptoacetate.
Alternative Synthetic Routes
While the Vilsmeier-Haack/cyclization method is predominant, exploratory approaches include:
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Palladium-catalyzed cross-coupling : For late-stage introduction of the carboxylic acid group (limited success due to thiophene sensitivity).
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Microwave-assisted synthesis : Reduces cyclization time to 1–2 hours but requires specialized equipment.
Industrial and Scalability Considerations
Current methods are optimized for laboratory-scale synthesis (1–10 g). Scale-up challenges include:
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as an essential building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions, such as:
- Substitution Reactions : The fluorine atom allows for selective substitution, which can lead to the formation of derivatives with different biological activities.
- Cyclization Reactions : It can participate in cyclization processes to form new ring structures that are crucial in medicinal chemistry.
Biological Research
Antimicrobial and Anticancer Properties
Research indicates that 8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Investigations into its anticancer properties have shown potential in inhibiting cancer cell proliferation, although further studies are needed to elucidate its mechanisms of action.
Medicinal Chemistry
Therapeutic Applications
The compound is being explored for its therapeutic potential in several areas:
- Drug Development : Its unique structure and biological activity profile make it a candidate for drug development, particularly in targeting specific diseases such as cancer and infections.
- Enzyme Inhibition : Studies are underway to determine its effectiveness as an enzyme inhibitor, which could lead to the development of drugs targeting metabolic pathways involved in disease processes.
Material Science
Development of New Materials
In material science, this compound is being investigated for its role in developing advanced materials with specific electronic or optical properties. Its unique chemical structure can lead to innovations in:
- Organic Electronics : The compound may be used in creating organic semiconductors or photovoltaic materials due to its electronic properties.
- Sensors : Its reactivity could be harnessed in the development of chemical sensors for detecting environmental pollutants or biological markers.
Future Research Directions
Further research is essential to fully understand the potential applications of this compound. Key areas for future investigation include:
- Detailed mechanistic studies to uncover how this compound interacts with biological targets.
- Development of synthetic methodologies to improve yield and purity for industrial applications.
- Exploration of its properties in nanotechnology and advanced materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
Table 1. Comparison of Structural and Functional Properties
Key Observations:
- Fluorine vs.
- Thienochromene vs. Chromene Core: The thiophene ring in thienochromenes enhances π-conjugation, influencing photophysical properties (e.g., fluorescence) and redox activity .
- Amino and Alkyl Substituents: The 7-diethylamino group in C₁₆H₁₅NO₄S significantly boosts fluorescence quantum yield (Φf = 0.66), making it suitable for bioimaging .
Photophysical Properties
Fluorine’s electron-withdrawing nature may redshift absorption/emission spectra compared to non-fluorinated analogs. For example:
Biological Activity
8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by a unique thieno-chromene structure with a fluorine substituent, has been investigated primarily for its anticancer and antimicrobial properties.
- Molecular Formula: C12H7FO3S
- Molecular Weight: 250.25 g/mol
- CAS Number: 105799-81-3
- IUPAC Name: this compound
The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that this compound may inhibit specific kinases, which are crucial for cancer cell proliferation and survival.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines.
Case Studies
- Study on A375 and H460 Cells:
- In Vivo Efficacy:
Antimicrobial Activity
While the primary focus has been on its anticancer properties, there are indications that this compound may also possess antimicrobial activity. This aspect warrants further investigation to elucidate its spectrum of activity against various pathogens.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid | Thieno-chromene | Moderate anticancer activity |
| 8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid | Thieno-chromene | Lower potency compared to fluorinated derivatives |
| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Chromene | Antimicrobial activity noted |
The presence of the fluorine atom in this compound enhances its stability and lipophilicity, which may contribute to its improved biological activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated thiophene precursors with chromene intermediates. For example, fluorination at the 8-position may require halogen-exchange reactions using KF or CsF under anhydrous conditions . Key parameters include temperature control (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps). Yield optimization often hinges on stoichiometric ratios of reactants and inert atmosphere maintenance to prevent side reactions .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : X-ray crystallography (e.g., single-crystal XRD) is the gold standard for confirming the fused thieno-chromene system and fluorine positioning. Complementary techniques include:
- NMR : NMR to verify fluorine substitution and / NMR for ring connectivity .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (CHFOS) .
- FT-IR : Carboxylic acid O-H stretching (~2500–3000 cm) and C=O vibrations (~1700 cm) .
Advanced Research Questions
Q. How do electronic effects of the 8-fluoro substituent influence the compound’s reactivity in heterocyclic coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution at the 2-carboxylic acid site but may deactivate the thiophene ring toward nucleophilic attack. Computational studies (DFT) are recommended to map electron density distribution. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)/SPhos catalysts to overcome steric hindrance from the fused chromene system .
Q. What strategies address low aqueous solubility of this compound in biological assays?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to methyl esters or amides to improve lipophilicity .
- Co-solvents : Use DMSO/water mixtures (<10% DMSO) or cyclodextrin inclusion complexes .
- pH Adjustment : Ionize the carboxylic acid group (pKa ~2.5–3.0) with phosphate buffers (pH 7.4) for enhanced solubility .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Cell Lines : Use primary cells (e.g., human PBMCs) instead of immortalized lines to reduce variability .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows .
- Control Experiments : Include fluorinated analogs (e.g., 8-bromo derivatives) to isolate fluorine-specific effects .
Experimental Design Considerations
Q. What analytical techniques are critical for monitoring degradation products of this compound under oxidative stress?
- Methodological Answer :
- LC-MS/MS : Track hydroxylation or ring-opening products using C18 columns and ESI ionization .
- EPR Spectroscopy : Detect free radical intermediates during photodegradation .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, followed by HPLC purity analysis .
Q. How can computational modeling guide the design of this compound derivatives for target selectivity?
- Methodological Answer :
- Molecular Docking : Screen against COX-2 or PDE4B active sites using AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC values .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
Data Interpretation Challenges
Q. Why might XRD data for this compound crystals show anomalous thermal parameters?
- Methodological Answer : Fluorine’s high electron density can cause disorder in crystal packing. Mitigate via:
- Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) .
- TWINABS Refinement : Apply twin correction for overlapping reflections .
Q. How to differentiate between tautomeric forms of the chromene-carboxylic acid system in solution?
- Methodological Answer : Use - HMBC NMR to detect proton exchange between the chromene oxygen and carboxylic acid group. Solvent-dependent studies (CDCl vs. DMSO-d) reveal tautomer prevalence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
